2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene
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Overview
Description
2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is a complex organic compound with a unique structure that includes multiple ether linkages and a prop-1-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-propan-2-ylphenol with ethylene oxide to form 3-propan-2-ylphenoxyethanol. This intermediate is then reacted with additional ethylene oxide to form 3-propan-2-ylphenoxyethoxyethanol. The final step involves the reaction of this intermediate with 2-methoxy-4-[(E)-prop-1-enyl]benzene under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ethers
Scientific Research Applications
2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methoxy-2-propanol: A simpler ether compound with similar ether linkages.
3-propan-2-ylphenol: A phenolic compound with a similar aromatic structure.
2-methoxy-4-[(E)-prop-1-enyl]benzene: A related compound with a similar methoxy and prop-1-enyl group.
Uniqueness
2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is unique due to its complex structure, which includes multiple ether linkages and a prop-1-enyl group
Properties
IUPAC Name |
2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-5-7-19-10-11-22(23(16-19)24-4)27-15-13-25-12-14-26-21-9-6-8-20(17-21)18(2)3/h5-11,16-18H,12-15H2,1-4H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIVQELGTBBSES-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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